(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(2,4-dimethylanilino)-1,3-thiazol-4-one
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Overview
Description
5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and a pyrrolidinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the benzylidene and pyrrolidinyl groups. Common reagents used in these reactions include dimethoxybenzaldehyde, pyrrolidine, and dimethylphenylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
Scientific Research Applications
5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(3,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
- 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of 5-[2,5-dimethoxy-4-(1-pyrrolidinyl)benzylidene]-2-[(2,4-dimethylphenyl)im
Properties
Molecular Formula |
C24H27N3O3S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5Z)-5-[(2,5-dimethoxy-4-pyrrolidin-1-ylphenyl)methylidene]-2-(2,4-dimethylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27N3O3S/c1-15-7-8-18(16(2)11-15)25-24-26-23(28)22(31-24)13-17-12-21(30-4)19(14-20(17)29-3)27-9-5-6-10-27/h7-8,11-14H,5-6,9-10H2,1-4H3,(H,25,26,28)/b22-13- |
InChI Key |
LRQZYGXEYOWZBR-XKZIYDEJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3OC)N4CCCC4)OC)/S2)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3OC)N4CCCC4)OC)S2)C |
Origin of Product |
United States |
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